3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium
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Overview
Description
Bleomycin sulfate is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is primarily used as an antineoplastic agent in the treatment of various cancers, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer . The compound is known for its ability to induce DNA strand breaks, which leads to apoptosis in cancer cells .
Preparation Methods
Bleomycin sulfate is produced through the fermentation of Streptomyces verticillus. The fermentation broth is subjected to a series of extraction and purification steps to isolate the active glycopeptide components . Industrial production involves optimizing the growth conditions of the bacterium, including the pH, temperature, and nutrient composition of the culture medium .
Chemical Reactions Analysis
Bleomycin sulfate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced in the presence of reducing agents, although this is less common in its therapeutic use.
Substitution: Bleomycin sulfate can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include iron salts, oxygen, and various reducing agents. The major products formed from these reactions are typically reactive oxygen species and DNA adducts .
Scientific Research Applications
Bleomycin sulfate has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of DNA cleavage and repair.
Biology: Bleomycin sulfate is employed in research on cell cycle regulation and apoptosis.
Mechanism of Action
The primary mechanism of action of bleomycin sulfate involves the induction of DNA strand breaks. The compound binds to DNA and chelates metal ions, primarily iron. This complex then reacts with oxygen to produce reactive oxygen species, which cause single and double-stranded breaks in the DNA . This leads to the inhibition of DNA synthesis and triggers apoptosis in cancer cells .
Comparison with Similar Compounds
Bleomycin sulfate is unique among glycopeptide antibiotics due to its potent antineoplastic activity. Similar compounds include:
Mitomycin C: Another antineoplastic antibiotic that also induces DNA cross-linking and strand breaks.
Dactinomycin: An antibiotic that intercalates into DNA and inhibits RNA synthesis.
Anthracyclines (e.g., Doxorubicin): These compounds intercalate into DNA and generate free radicals, leading to DNA damage.
Bleomycin sulfate stands out due to its specific mechanism of inducing DNA strand breaks through the formation of reactive oxygen species .
Properties
Molecular Formula |
C55H84N17O21S3+ |
---|---|
Molecular Weight |
1415.6 g/mol |
IUPAC Name |
3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium |
InChI |
InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-66-26)91-54-43(39(80)37(78)28(16-73)90-54)92-53-40(81)42(93-55(60)88)38(79)29(17-74)89-53)51(87)67-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-68-27(18-94-32)52-65-15-30(95-52)48(84)62-9-7-11-96(5)6/h14-15,18-19,21-25,28-29,34-43,53-54,64,73-75,77-81H,7-13,16-17,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,66,67,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,28?,29?,34+,35+,36-,37?,38?,39?,40?,41-,42?,43?,53?,54?/m0/s1 |
InChI Key |
BTUAZDFNPOPPDX-DBDXQHEVSA-O |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@H]([C@H](C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O |
Origin of Product |
United States |
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